Methyl 3-(1H-1,2,3-triazol-5-yl)propanoate
Description
Structural Significance of the 1H-1,2,3-Triazole Moiety in Heterocyclic Chemistry
The 1H-1,2,3-triazole is a five-membered aromatic heterocycle containing three nitrogen atoms. ontosight.aiwikipedia.org Its structure is characterized by a planar ring system with delocalized π-electrons, which imparts considerable stability. ontosight.aimdpi.com The triazole ring is resistant to oxidation, reduction, and hydrolysis under both acidic and basic conditions. itmedicalteam.pl This inherent stability is a desirable feature in the design of robust molecular scaffolds.
The triazole moiety is a versatile building block in organic synthesis, largely due to the advent of "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition of azides and alkynes. itmedicalteam.plresearchgate.net This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. itmedicalteam.pliosrjournals.org The resulting triazole ring can act as a rigid linker, connecting different molecular fragments with a defined spatial orientation.
Furthermore, the nitrogen atoms in the triazole ring can participate in hydrogen bonding, dipole-dipole interactions, and π-stacking, enhancing the binding affinity of molecules to biological targets. mdpi.comitmedicalteam.pl This ability to engage in various non-covalent interactions makes the 1,2,3-triazole ring a valuable pharmacophore in drug discovery. researchgate.netacs.org It is found in several pharmaceutical agents, including the β-lactamase inhibitor tazobactam (B1681243) and the anticonvulsant rufinamide. itmedicalteam.plitmedicalteam.pl
Role of Propanoate Ester Functionality in Organic Synthesis and Molecular Design
The propanoate ester group, specifically a methyl ester in the case of the title compound, plays a crucial role in modifying the physicochemical properties of a molecule. Ester functionalities are often incorporated into drug candidates to enhance their oral bioavailability. numberanalytics.comresearchgate.netnih.gov By masking a more polar carboxylic acid group, the ester increases the lipophilicity of the compound, which can facilitate its passage across biological membranes. researchgate.netnih.gov Once absorbed, these ester prodrugs can be hydrolyzed by esterase enzymes in the body to release the active carboxylic acid. numberanalytics.comnih.gov
In the context of organic synthesis, the propanoate ester provides a reactive handle for further chemical modifications. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups, such as amides, acid chlorides, or other esters. The methylene (B1212753) groups in the propanoate chain also offer sites for functionalization.
Overview of Research Trajectories for Methyl 3-(1H-1,2,3-triazol-5-yl)propanoate and Related Analogues in Scholarly Literature
Research involving this compound and its analogues has been multifaceted, spanning various domains of chemical science. A significant area of investigation has been in the synthesis of these compounds, often utilizing click chemistry as a key step. iosrjournals.orgresearchgate.net The versatility of the azide-alkyne cycloaddition allows for the facile introduction of a wide range of substituents onto the triazole ring, leading to the generation of diverse chemical libraries for screening purposes.
In medicinal chemistry, these compounds are being explored for a variety of therapeutic applications. The 1,2,3-triazole core is a known pharmacophore, and researchers have been investigating the potential of propanoate ester-containing derivatives as anticancer, antimicrobial, and antiviral agents. ontosight.aimdpi.com For instance, derivatives of 1,2,3-triazoles have shown antiproliferative activity against various cancer cell lines. mdpi.commdpi.com The propanoate ester moiety in these molecules is often designed as a prodrug to improve pharmacokinetic properties.
In materials science, the unique electronic and coordination properties of the 1,2,3-triazole ring make these compounds interesting candidates for the development of new functional materials. researchgate.net The ability of the triazole nitrogens to coordinate with metal ions has led to the exploration of these compounds as ligands in coordination chemistry and as components of metal-organic frameworks. researchgate.net
The table below provides a summary of key research areas and findings related to 1H-1,2,3-triazole containing propanoate esters.
| Research Area | Key Findings and Applications |
| Organic Synthesis | Efficient synthesis via click chemistry (azide-alkyne cycloaddition). itmedicalteam.pliosrjournals.org |
| Versatile intermediates for further chemical modification. | |
| Medicinal Chemistry | Investigated as potential anticancer, antimicrobial, and antiviral agents. ontosight.aimdpi.com |
| Propanoate ester often serves as a prodrug moiety to enhance bioavailability. numberanalytics.comresearchgate.net | |
| The triazole ring acts as a key pharmacophore, interacting with biological targets. researchgate.netacs.org | |
| Materials Science | Potential use in the development of functional materials due to the electronic properties of the triazole ring. researchgate.net |
| Explored as ligands for metal coordination and in the construction of metal-organic frameworks. researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(2H-triazol-4-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-11-6(10)3-2-5-4-7-9-8-5/h4H,2-3H2,1H3,(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPMQKRJUYJDHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=NNN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Methyl 3 1h 1,2,3 Triazol 5 Yl Propanoate and Its Derivatives
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocols for 1,2,3-Triazole Formation
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept introduced by Sharpless and coworkers. nih.gov This reaction provides an efficient and reliable method for constructing the 1,2,3-triazole ring from organic azides and terminal alkynes. pharmaxchange.inforsc.org The copper(I)-catalyzed process is significantly faster and more selective than its thermal counterpart, proceeding under mild conditions and tolerating a wide array of functional groups. pharmaxchange.info
Regioselective Synthesis of 1,4- and 1,5-Disubstituted 1,2,3-Triazoles
A defining feature of the CuAAC reaction is its exceptional regioselectivity. The standard reaction between an organic azide (B81097) and a terminal alkyne almost exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. pharmaxchange.inforsc.orgrsc.orgnih.gov This high degree of control is a primary advantage over the uncatalyzed Huisgen cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. pharmaxchange.infonih.gov
However, the synthesis of 1,5-disubstituted 1,2,3-triazoles, which is directly relevant to the 5-substituted pattern of Methyl 3-(1H-1,2,3-triazol-5-yl)propanoate, requires alternative strategies. While Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is a well-established method for obtaining the 1,5-isomer, nih.govmdpi.com recent advancements have also enabled copper-catalyzed pathways to this less common regioisomer. For instance, a copper-catalyzed decarboxylative protocol has been developed for the direct annulation of cinnamic acids with aryl azides to regioselectively produce 1,5-disubstituted 1,2,3-triazoles under aerobic conditions using a Cu(II) catalyst. rsc.org The ability to selectively synthesize either the 1,4- or 1,5-isomer is crucial for applications in medicinal chemistry and materials science. nih.gov
| Method | Catalyst | Primary Product | Key Features |
|---|---|---|---|
| CuAAC (Standard) | Copper(I) | 1,4-disubstituted 1,2,3-triazole | High yield, mild conditions, excellent regioselectivity. rsc.orgrsc.org |
| RuAAC | Ruthenium(II) | 1,5-disubstituted 1,2,3-triazole | Complementary regioselectivity to CuAAC. nih.govnih.gov |
| Modified Cu-Catalysis | Copper(II) | 1,5-disubstituted 1,2,3-triazole | Achieved via specific protocols like decarboxylative annulation. rsc.org |
| Huisgen Cycloaddition | None (Thermal) | Mixture of 1,4- and 1,5-isomers | Requires harsh conditions, lacks regioselectivity. pharmaxchange.info |
One-Pot and Multicomponent Reaction Strategies in CuAAC
To enhance synthetic efficiency, one-pot and multicomponent reaction (MCR) strategies have been extensively developed for CuAAC. These approaches streamline the synthesis by combining multiple reaction steps into a single procedure without isolating intermediates, saving time, resources, and reducing waste.
One common one-pot strategy involves the in situ generation of the organic azide from an alkyl halide and sodium azide, followed immediately by the cycloaddition with a terminal alkyne. acs.org This avoids the need to handle potentially unstable organic azides. More complex one-pot sequences have also been designed, such as a three-step process that starts with a Sonogashira cross-coupling to create a protected alkyne, followed by in situ deprotection and subsequent cycloaddition with an azide. nih.gov
Three-component reactions that form fully substituted 1,2,3-triazoles are particularly powerful. In these reactions, the 5-cuprous-1,2,3-triazole intermediate generated during the CuAAC cycle is trapped in situ by an electrophile, rather than being protonated. rsc.orgresearchgate.net This allows for the introduction of a third substituent at the C5 position of the triazole ring in a single step. acs.org For example, a copper-catalyzed three-component reaction of a terminal alkyne, an azide, and 2H-azirine can produce enamine-functionalized 1,2,3-triazoles. researchgate.netacs.org
Investigation of Catalytic Systems and Reaction Modifiers (e.g., Copper Salts, Ligands, Bases)
The effectiveness of the CuAAC reaction is highly dependent on the specific catalytic system employed. The active catalyst is the copper(I) ion, which can be introduced from various sources. acs.org
Copper Salts : Common sources include copper(I) salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr). pharmaxchange.info Alternatively, the Cu(I) catalyst can be generated in situ from more stable and less expensive copper(II) salts, such as copper(II) sulfate (B86663) (CuSO₄), in the presence of a reducing agent like sodium ascorbate. pharmaxchange.infonih.gov The use of metallic copper (Cu(0)) in combination with a Cu(II) salt is also a viable method. pharmaxchange.info
Ligands : Ligands play a critical role in stabilizing the Cu(I) oxidation state against disproportionation and oxidation, thereby enhancing catalytic activity and longevity. pharmaxchange.info This allows for a reduction in the required catalyst loading. nih.gov A wide variety of ligands have been successfully employed, including nitrogen-based ligands like N-alkylimidazoles and triazoles, as well as N-heterocyclic carbenes (NHCs), which have been shown to form highly active and stable copper complexes. nih.govnih.govacs.org Phosphine (B1218219) ligands are also effective, particularly in organic solvents where cuprous salts may have limited solubility. nih.gov
Bases : While some CuAAC protocols utilize bases to facilitate the formation of the copper-acetylide intermediate, many modern catalytic systems operate under base-free conditions. chemrxiv.org The necessity of a base can often be circumvented by the choice of ligand and solvent system.
| Copper Source | Ligand Type | Additive/Modifier | Typical Solvent |
|---|---|---|---|
| CuSO₄·5H₂O | None / Tris(triazolyl)amine | Sodium Ascorbate | H₂O/tBuOH |
| CuI | N-Heterocyclic Carbene (NHC) | None (Base-free) | Neat or Organic Solvents |
| CuI | Phosphines (e.g., PPh₃) | None | Organic Solvents (e.g., Toluene) |
| CuCl | None (Ligand-free) | None | Water |
Solvent Effects and Sustainable Approaches in CuAAC
The choice of solvent is a critical parameter that can influence reaction rates, yields, and the stability of the catalyst. nih.gov While CuAAC is robust and proceeds in many common organic solvents like DMF, DMSO, and THF, there has been a significant shift towards developing more environmentally benign procedures. nih.govmdpi.com
Sustainable or "green" solvents have proven to be highly effective media for CuAAC reactions. Water is an excellent solvent for this reaction, often accelerating the rate compared to organic solvents. pharmaxchange.infonih.gov Other sustainable options that have been successfully implemented include:
Glycerol : A biodegradable, non-toxic, and renewable solvent. nih.gov
Polyethylene Glycol (PEG) : A non-volatile, recyclable, and biodegradable polymer that can act as both a solvent and a stabilizer for copper nanoparticle catalysts. nih.govmdpi.com
Deep Eutectic Solvents (DESs) : These are mixtures of hydrogen bond donors and acceptors that form a liquid with a lower melting point than the individual components. chemrxiv.org Natural Deep Eutectic Solvents (NADESs) are particularly attractive as they are composed of natural, renewable, and biodegradable compounds. chemrxiv.org They can act as "active" solvents, in some cases possessing reducing capabilities that allow for base-free reaction conditions. chemrxiv.orgchemrxiv.org
These sustainable approaches not only reduce the environmental impact of the synthesis but can also offer benefits such as improved catalyst stability and easier product isolation. nih.gov
Alternative Cycloaddition and Annulation Reactions
While copper-catalyzed reactions dominate the synthesis of 1,2,3-triazoles, alternative methods provide valuable complementary pathways.
Huisgen 1,3-Dipolar Cycloadditions (Non-Metal Catalyzed)
The Huisgen 1,3-dipolar cycloaddition is the original, thermal reaction between an azide (a 1,3-dipole) and an alkyne (a dipolarophile) to form a five-membered 1,2,3-triazole ring. nih.govwikipedia.org This reaction is a concerted pericyclic process. wikipedia.org
The primary drawbacks of the thermal Huisgen cycloaddition are the harsh reaction conditions, typically requiring elevated temperatures and long reaction times, and a lack of regioselectivity when using unsymmetrical alkynes, which leads to a mixture of 1,4- and 1,5-disubstituted products. nih.govpharmaxchange.info These limitations have made the metal-catalyzed versions, particularly CuAAC, far more synthetically useful. nih.gov Nevertheless, the development of organocatalyzed, metal-free click reactions has emerged as an important alternative, addressing concerns about the potential toxicity of residual transition metals in biological applications. thieme-connect.com These methods provide a sustainable and environmentally friendly route to functionalized 1,2,3-triazoles. thieme-connect.com
Domino Annulation Reactions for Triazole Ring Construction
Domino reactions, also known as cascade reactions, offer an efficient and atom-economical approach to constructing complex heterocyclic systems like the 1,2,3-triazole ring in a single synthetic operation. These processes involve multiple bond-forming events that occur sequentially without the need to isolate intermediates, thereby streamlining the synthetic route.
Several strategies have been developed for the domino synthesis of 1,2,3-triazoles. One notable method involves the reaction between NH-based secondary enaminones and tosyl azide, which proceeds through a key Regitz diazo-transfer process to yield N-substituted 1,2,3-triazoles. researchgate.net Another elegant approach is a domino [3+2] azide cycloaddition followed by a denitration sequence, which allows for the synthesis of 1,2,3-triazole derivatives from Baylis-Hillman adducts derived from nitroolefins under catalyst-free conditions. researchgate.net This particular method is highlighted by its excellent yields and the absence of a need for air or moisture exclusion, demonstrating its efficiency. researchgate.net
Furthermore, intramolecular azide-alkyne cycloaddition (IAAC) reactions represent a powerful tool for constructing triazole-annulated poly-heterocycles with complete regioselectivity. nih.gov These reactions often form part of a multicomponent reaction (MCR) sequence, where substrates are designed to contain both azide and alkyne functionalities in close proximity, taking advantage of the entropic benefits of an intramolecular process. nih.gov Copper-catalyzed domino sequences that combine the well-known Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an intramolecular C-H arylation have also been developed, providing direct access to fully substituted, annulated 1,2,3-triazoles. mdpi.com
| Reactants | Key Transformation | Catalyst/Conditions | Reference |
|---|---|---|---|
| Secondary Enaminones + Tosyl Azide | Regitz Diazo-Transfer | t-BuONa | researchgate.net |
| Baylis–Hillman Adducts (from nitroolefins) + Sodium Azide | [3+2] Cycloaddition / Denitration | Catalyst-free, 80 °C | researchgate.net |
| Azido-alkyne Precursors | Intramolecular Azide-Alkyne Cycloaddition (IAAC) | Often catalyst-free (thermal) or Cu(I) | nih.govscielo.br |
| Alkynes + Azides + Allyl Iodides | Three-component Tandem Reaction | CuI / NaNH₂ | researchgate.net |
| β-thioenaminone + Azide | Nucleophilic Addition / Intramolecular Annulation | Base | nih.gov |
Functionalization and Derivatization of the 1H-1,2,3-Triazole Ring System
Once the 1,2,3-triazole core is established, its functionalization is crucial for creating diverse derivatives. The triazole ring presents multiple sites for substitution, including the three nitrogen atoms and the two carbon atoms (C4 and C5), allowing for a wide range of chemical modifications.
Alkylation and Arylation Strategies for N-Substitution on the Triazole
The substitution on the nitrogen atoms of the 1,2,3-triazole ring is a fundamental strategy for modifying the properties of the resulting molecule. However, the presence of three nitrogen atoms (N1, N2, and N3) presents a significant challenge in achieving regioselectivity. mdpi.com Generally, N2-substituted 1,2,3-triazoles are thermodynamically more stable, while N1-alkylation often occurs faster due to higher electron density. mdpi.com
Palladium-catalyzed N-arylation has emerged as a powerful tool, with certain ligand systems demonstrating remarkable control over regioselectivity. A highly N2-selective arylation of 4,5-unsubstituted and 4-substituted 1,2,3-triazoles has been achieved using a specific palladium/biaryl phosphine ligand system, providing excellent N2-selectivity (95–99%) with a range of aryl bromides, chlorides, and triflates. nih.gov This method represents a significant advance over traditional copper-catalyzed or SNAr reactions, which often yield mixtures of regioisomers. nih.gov
Copper-catalyzed N-arylation , often referred to as the Ullmann reaction, is another widely used method. While it can sometimes suffer from a lack of regioselectivity, the use of specific N-ligands can improve the outcome. mdpi.com For instance, copper(I) catalysts have been used in modular one-pot approaches that combine the initial "click" reaction to form the triazole with a subsequent direct arylation step. nih.gov
N-alkylation typically involves reacting the NH-triazole with alkyl halides in the presence of a base. Regioselectivity remains a key issue, but strategic modifications to the triazole ring can direct the alkylation. For example, introducing a bromine atom at the C4-position of the NH-1,2,3-triazole can effectively direct alkylation to the N2 position. nih.gov This bromo-directing group can then be removed or used for further functionalization, providing an efficient route to poly-substituted triazoles. nih.gov Modern techniques such as microwave-assisted synthesis have been shown to significantly accelerate N-alkylation reactions, reducing reaction times from hours to minutes while often improving yields. mdpi.comresearchgate.net
| Catalytic System | Typical Substrates | Key Advantage | Reference |
|---|---|---|---|
| Palladium / Biaryl Phosphine Ligand (L1) | Aryl bromides, chlorides, triflates | Excellent N2-regioselectivity (95-99%) | nih.gov |
| Copper(I) Iodide / DMEDA | Aryl iodides | Enables one-pot "click"/arylation sequence | nih.gov |
| Copper(II) Acetate | Boronic acids (Chan-Lam coupling) | 100% N2-regioselectivity for specific substrates | researchgate.net |
Palladium-Catalyzed Aminocarbonylation Reactions for Amide Formation
The introduction of an amide functional group onto the 1,2,3-triazole ring can be effectively achieved through palladium-catalyzed aminocarbonylation. This reaction typically involves the carbonylative coupling of a halo-substituted triazole with an amine in the presence of carbon monoxide (CO) and a palladium catalyst.
This methodology has been successfully applied to 5-iodo-1,2,3-triazoles to synthesize a variety of 1,2,3-triazole-5-carboxamides in good to excellent yields. researchgate.netnih.gov The process involves the palladium-catalyzed reaction of the iodotriazole with an amine as the N-nucleophile under a CO atmosphere. nih.gov To circumvent the challenges associated with handling pressurized carbon monoxide gas, alternative CO sources have been developed. One such approach utilizes formic acid and sulfuric acid to generate CO in situ (Morgan's reaction). researchgate.netnih.gov More recently, chloroform (B151607) (CHCl₃) has also been employed as a convenient carbonyl source in the palladium-catalyzed aminocarbonylation of various halo-substituted heteroarenes, a strategy that is applicable to the triazole system. scielo.brnih.gov These reactions provide a direct and efficient route for incorporating the amide moiety, which is a key structural feature in many biologically active molecules and can act as a bioisostere for the triazole ring itself. researchgate.net
| Starting Material | CO Source | Catalyst System | Solvent | Key Features | Reference |
|---|---|---|---|---|---|
| 5-Iodo-1,2,3-triazole | CO gas (atmospheric pressure) | Pd(OAc)₂ / Phosphine ligand | Not specified | Mild conditions (70 °C) | researchgate.net |
| 5-Iodo-1,2,3-triazole | Formic acid / Sulfuric acid | Palladium catalyst | Dimethyl Carbonate (DMC) | Sustainable solvent, avoids CO cylinder | researchgate.netnih.gov |
| Halo-heteroarenes (general) | Chloroform (CHCl₃) | Palladium catalyst | Not specified | Alternative CO source | scielo.brnih.gov |
Boron-Mediated Coupling Reactions for β-Substitution
Boron-mediated reactions provide a powerful platform for the functionalization of the C4 and C5 carbon atoms of the 1,2,3-triazole ring. The key strategy involves the introduction of a boron-containing functional group, typically a boronate ester, onto the triazole core. This borylated intermediate then serves as a versatile handle for subsequent cross-coupling reactions.
The most prominent method for installing the boron moiety is the iridium-catalyzed C-H borylation of heteroarenes. This reaction directly converts a C-H bond on the triazole ring to a C-B bond with high efficiency and tolerance for a broad range of functional groups. researchgate.net The regioselectivity of the borylation is influenced by a balance of steric and electronic factors, which can be controlled to target specific positions on the heterocyclic ring. researchgate.net While steric hindrance is often the dominant factor in the borylation of carbocyclic arenes, electronic effects from the triazole's nitrogen atoms play a more significant role in determining the site of C-H activation.
Once synthesized, these boron-substituted 1,2,3-triazoles are valuable intermediates. researchgate.net They can be used in a variety of transformations, most notably the Suzuki-Miyaura cross-coupling reaction, to form new carbon-carbon bonds, which is discussed in the subsequent section. This two-step sequence of C-H borylation followed by cross-coupling represents a highly modular approach for the synthesis of complex, substituted triazole derivatives.
| Method | Catalyst/Reagent | Key Transformation | Substrate | Reference |
|---|---|---|---|---|
| Iridium-Catalyzed C-H Borylation | [Ir(cod)Cl]₂ / bipyridine ligand | Direct conversion of a triazole C-H bond to a C-B bond | N-substituted 1,2,3-triazole | researchgate.net |
| One-pot Borylation/Azidation/Click | Ir-catalyst then Cu(OTf)₂ | Conversion of arene C-H to N-aryl-triazole via a borylated intermediate | Arene | nih.gov |
| Boron-Mediated C-H Functionalization | BBr₃ | Regioselective functionalization via an aryl BF₂ complex | 2-Aryl-N-heteroarenes |
Suzuki-Miyaura Cross-Coupling for Aryl and Heteroaryl Linkages
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and a highly effective method for forming carbon-carbon bonds. In the context of triazole chemistry, it is used to attach aryl and heteroaryl groups to the C4 and/or C5 positions of the 1,2,3-triazole ring, enabling the synthesis of complex, poly-substituted derivatives.
The reaction typically involves the palladium-catalyzed coupling of a halo-triazole (e.g., 4- or 5-bromo- or iodo-1,2,3-triazole) with an aryl- or heteroarylboronic acid (or its corresponding boronate ester). mdpi.com This approach has been successfully used to prepare a wide array of 1,4,5-trisubstituted-1,2,3-triazoles. mdpi.com The reaction conditions are generally mild, and the use of aqueous media and microwave irradiation can enhance the reaction's efficiency and environmental friendliness. researchgate.netresearchgate.netnih.gov For instance, the Suzuki-Miyaura coupling of a substituted 1H-1,2,3-triazole aryl bromide with various arylboronic acids under microwave irradiation in water has been shown to produce target products in high yields. researchgate.netresearchgate.net
Alternatively, the coupling partners can be reversed, where a borylated 1,2,3-triazole (as prepared via the methods in section 2.3.3) is reacted with an aryl or heteroaryl halide. This strategy is particularly powerful as it allows for the functionalization of C-H bonds that are not easily halogenated. Combining the iridium-catalyzed C-H borylation with a subsequent Suzuki-Miyaura coupling, sometimes in a one-pot sequence, provides a highly versatile and step-economical route to complex biaryl and heteroaryl-aryl structures linked through the triazole core.
| Triazole Substrate | Boron Reagent | Catalyst/Base | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Halo-1,2,3-triazole | Arylboronic acid | Pd(OAc)₂ / K₂CO₃ | THF:H₂O, 80-85 °C | Aryl-substituted triazole | nih.gov |
| Triazole aryl bromide | Arylboronic acid | Pd catalyst / TBAB | Water, Microwave | Aryl-substituted triazole | researchgate.netresearchgate.net |
| 4- and 5-Halo-1,2,3-triazoles | Arylboronic acid | Pd-NHC complex | Water | 1,4,5-Trisubstituted triazole | mdpi.com |
Stereoselective Synthesis of Chiral this compound Analogues
The synthesis of chiral molecules is of paramount importance, particularly in medicinal chemistry, as different enantiomers of a compound can exhibit vastly different biological activities. nih.gov The stereoselective synthesis of analogues of this compound can be achieved by introducing chirality either into the propanoate side chain or onto substituents attached elsewhere on the triazole ring.
A primary strategy for achieving stereoselectivity is the chiral pool approach . This involves using enantiomerically pure starting materials that already contain the desired stereocenter. For the synthesis of chiral triazole analogues, this could involve the 1,3-dipolar cycloaddition reaction between a chiral alkyne and an azide, or a chiral azide and an achiral alkyne. researchgate.net For example, a chiral α-azido ester could be reacted with an alkyne bearing the propanoate side chain to construct the triazole ring with a pre-defined stereocenter. mdpi.com Similarly, chiral amines derived from natural amino acids can be incorporated into the triazole structure to create chiral derivatives.
Another approach is asymmetric catalysis , where a chiral catalyst is used to control the stereochemical outcome of a reaction. This can be applied to the cycloaddition step itself, using chiral copper or ruthenium complexes to favor the formation of one enantiomer over the other. researchgate.net Alternatively, a prochiral substrate, such as a 3-(1,2,3-triazol-5-yl)propenoate, could be subjected to an asymmetric reaction like catalytic hydrogenation to create a chiral center in the propanoate chain.
Finally, diastereoselective reactions can be employed, where a chiral auxiliary attached to one of the reactants directs the stereochemical course of the reaction. For instance, the coupling of heterocyclic alcohols with silyl (B83357) ketene (B1206846) acetals bearing a chiral auxiliary can proceed with high diastereoselectivity to form β-heteroaryl propionates. nih.gov This principle could be applied to generate chiral propanoate side chains on the triazole ring.
| Strategy | Description | Example Application | Reference |
|---|---|---|---|
| Chiral Pool Synthesis | Using enantiopure starting materials (e.g., from amino acids, terpenes). | Reaction of a chiral azide or alkyne in a cycloaddition. | researchgate.netmdpi.com |
| Asymmetric Catalysis | Employing a chiral catalyst to induce enantioselectivity in a reaction. | Asymmetric hydrogenation of a triazolyl-propenoate precursor. | researchgate.net |
| Chiral Auxiliary | Temporarily incorporating a chiral group to direct stereoselective bond formation. | Diastereoselective addition to a triazole derivative bearing a chiral auxiliary. | nih.gov |
Post-Synthetic Modification of the Propanoate Ester Moiety
The propanoate ester moiety of this compound is a versatile functional group that can be readily converted into other functionalities, thereby expanding the molecular diversity of this class of compounds. These post-synthetic modifications allow for the introduction of various pharmacophores and the modulation of physicochemical properties. Key transformations include hydrolysis to the corresponding carboxylic acid, amidation to form amides, and reduction to the primary alcohol.
Hydrolysis to 3-(1H-1,2,3-triazol-5-yl)propanoic Acid
The conversion of the methyl ester to the corresponding carboxylic acid is a fundamental transformation, often serving as a gateway to further derivatization, such as amide bond formation. This hydrolysis can be achieved under either acidic or basic conditions.
Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. libretexts.org This reaction is an equilibrium process, and to drive it to completion, a large excess of water is typically used. libretexts.org For instance, tert-butyl esters of similar heterocyclic thioethers have been successfully hydrolyzed to the corresponding carboxylic acids using trifluoroacetic acid. nih.gov
Base-catalyzed hydrolysis, or saponification, is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl. libretexts.org This reaction yields a carboxylate salt, which is then protonated in a separate acidic workup step to afford the final carboxylic acid. Common bases used for this purpose include lithium hydroxide, sodium hydroxide, and potassium hydroxide in aqueous or alcoholic solutions.
Amidation to 3-(1H-1,2,3-triazol-5-yl)propanamides
The formation of amides from esters is a crucial modification for creating compounds with potential biological activity, as the amide bond is a key feature in peptides and many pharmaceuticals. Direct amidation of the methyl ester can be accomplished by heating with an amine, although this often requires high temperatures and may not be suitable for sensitive substrates.
More contemporary and efficient methods have been developed. For example, the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides has been successfully achieved through the reaction of related succinimide (B58015) precursors with various amines under microwave irradiation, highlighting a modern approach to creating similar amide structures. nih.gov Another innovative technique is the direct mechanochemical amidation of esters via ball-milling, which can proceed in the absence of a solvent with sub-stoichiometric amounts of a base like potassium tert-butoxide. chemrxiv.org This method has been shown to be applicable to a wide range of esters and amines, including heterocyclic compounds. chemrxiv.org
Reduction to 3-(1H-1,2,3-triazol-5-yl)propan-1-ol
Reduction of the ester group provides the corresponding primary alcohol, a valuable intermediate for further functionalization, such as etherification or oxidation. Powerful reducing agents are typically required for this transformation.
Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for the reduction of esters to primary alcohols. libretexts.orglibretexts.org The reaction proceeds via a two-step mechanism involving nucleophilic attack by a hydride ion, elimination of the methoxide (B1231860) leaving group to form an intermediate aldehyde, and a second hydride attack on the aldehyde. libretexts.orgyoutube.com It is important to note that this reaction cannot be stopped at the aldehyde stage when using LiAlH₄. youtube.com
Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters under standard conditions. libretexts.orglibretexts.org However, studies on the regioselective reduction of 1H-1,2,3-triazole diesters have shown that an ester group at the C(5) position of the triazole ring is more susceptible to reduction by NaBH₄ than one at the C(4) position. semanticscholar.org This enhanced reactivity is attributed to the electronic properties of the triazole ring, suggesting that the reduction of this compound with NaBH₄ may be feasible, potentially under more forcing conditions like elevated temperatures. semanticscholar.org
The following table summarizes the key post-synthetic modifications of the propanoate ester moiety.
| Transformation | Product | Reagents and Conditions | Notes |
| Hydrolysis | 3-(1H-1,2,3-triazol-5-yl)propanoic acid | 1. NaOH or LiOH, H₂O/MeOH, RT or heat2. H₃O⁺ workup | Saponification is an irreversible and common method for ester hydrolysis. libretexts.org |
| or | |||
| H₂SO₄ or TFA (cat.), H₂O, heat | Acid-catalyzed hydrolysis is an equilibrium process requiring excess water. libretexts.orgnih.gov | ||
| Amidation | 3-(1H-1,2,3-triazol-5-yl)propanamide | R¹R²NH, KOtBu (sub-stoichiometric), Ball-milling | A solvent-free, mechanochemical method applicable to a broad scope of amines. chemrxiv.org |
| Reduction | 3-(1H-1,2,3-triazol-5-yl)propan-1-ol | 1. LiAlH₄, THF or Et₂O, 0 °C to RT2. H₃O⁺ workup | A powerful and efficient method for converting esters to primary alcohols. libretexts.org |
| NaBH₄, EtOH or MeOH, heat | Generally slow for esters, but reactivity is enhanced for C(5)-substituted triazoles. semanticscholar.org |
Structural Elucidation and Conformational Analysis of Methyl 3 1h 1,2,3 Triazol 5 Yl Propanoate Derivatives
Single-Crystal X-ray Diffraction Studies for Atomic Arrangement and Crystal Packing
Determination of Molecular Geometry and Absolute Configuration
X-ray crystallography allows for the precise determination of the molecular geometry of triazole propanoate derivatives. For instance, in the structure of Methyl 3-[(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)formamido]propanoate, the central 1,2,3-triazole ring is found to be essentially planar. mdpi.commdpi.com This planarity is a consequence of the delocalization of π-electrons over the five-membered ring. mdpi.commdpi.com The bond lengths within the triazole ring are intermediate between single and double bonds, further confirming this electron delocalization. For example, the N2=N3 double bond is lengthened, while the N1-N2 and C-N bonds are shortened compared to standard values. mdpi.commdpi.com
The substituents attached to the triazole ring adopt specific orientations. In the aforementioned derivative, the benzyl (B1604629) and phenyl groups are twisted out of the plane of the triazole ring. mdpi.commdpi.com The determination of the absolute configuration of chiral derivatives is also possible with X-ray diffraction, typically by using anomalous dispersion effects, which is a critical aspect for stereospecific applications.
Analysis of Intramolecular Torsion and Dihedral Angles
Torsion and dihedral angles are key parameters that define the three-dimensional shape or conformation of a molecule. In the case of Methyl 3-[(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)formamido]propanoate, the dihedral angle between the pendant phenyl and benzyl rings is 81.17 (12)°, indicating a nearly orthogonal arrangement. mdpi.commdpi.com The terminal residues are twisted out of the plane of the central triazole ring, as evidenced by the dihedral angles between the triazole ring and the phenyl, benzyl, and amide groups. mdpi.commdpi.com A notable twist is also observed in the amide residue, with an N4—C17—C18—C19 torsion angle of 73.6 (4)°. mdpi.commdpi.com
| Atoms Involved | Angle (°) | Description |
|---|---|---|
| Phenyl Ring / Benzyl Ring | 81.17 (12) | Dihedral angle between the two aromatic rings |
| Triazole Ring / Phenyl Group | 28.10 (17) | Dihedral angle |
| Triazole Ring / Benzyl Group | 74.46 (13) | Dihedral angle |
| Triazole Ring / Amide Group | 47.1 (2) | Dihedral angle |
| N4—C17—C18—C19 | 73.6 (4) | Torsion angle in the propanoate side chain |
Characterization of Supramolecular Interactions (e.g., Hydrogen Bonding, C-H···π, π-π Stacking)
The crystal packing of triazole derivatives is governed by a network of non-covalent interactions. The triazole ring itself is a versatile participant in these interactions, capable of acting as both a hydrogen bond donor (N-H) and acceptor (N atoms), and engaging in π-stacking. rsc.orgspectrabase.com
Elucidation of Crystal Packing and Supramolecular Architectures
The combination of hydrogen bonds and other weak interactions leads to the formation of complex three-dimensional supramolecular architectures. rsc.orgspectrabase.com For Methyl 3-[(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)formamido]propanoate, the interplay of N—H···O, C—H···N, and C—H···O interactions results in the formation of supramolecular layers in the ab plane. mdpi.commdpi.com These layers then stack along the c-axis. mdpi.commdpi.com The analysis of the crystal packing reveals how individual molecules assemble into a stable, ordered, three-dimensional structure, which is fundamental to understanding the material's properties.
Advanced Spectroscopic Characterization
While X-ray diffraction provides a static picture of the crystalline state, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), offer invaluable insights into the structure and dynamics of molecules in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity and Tautomeric Forms
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the connectivity of atoms in Methyl 3-(1H-1,2,3-triazol-5-yl)propanoate and its derivatives. The chemical shifts of the protons and carbons are sensitive to their electronic environment, providing a detailed fingerprint of the molecule.
In the ¹H NMR spectrum, the proton on the triazole ring (C5-H or C4-H depending on the substitution pattern) typically appears as a singlet in the aromatic region. The methylene (B1212753) protons of the propanoate chain (-CH₂-CH₂-COOCH₃) would be expected to show distinct signals, likely triplets, due to coupling with their neighbors. The methyl group of the ester (-COOCH₃) would appear as a sharp singlet.
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbons of the triazole ring resonate in the aromatic region, and their specific chemical shifts can help distinguish between different isomers. The carbonyl carbon of the ester group appears at a characteristic downfield shift.
A key aspect of the NMR spectroscopy of N-unsubstituted 1,2,3-triazoles is the existence of tautomeric forms. nih.gov The proton on the nitrogen can reside on any of the three nitrogen atoms, leading to a dynamic equilibrium between different tautomers. nih.gov This exchange can sometimes lead to broadened NMR signals or an average signal, depending on the rate of exchange and the solvent. Computational studies combined with experimental NMR data suggest that the 2H-tautomer is often the most stable form in solution for many 1,2,3-triazoles. nih.gov The specific tautomeric ratio can be influenced by the nature and position of substituents on the triazole ring.
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| Triazole C-H | ~7.5 - 8.0 (s) | ~120 - 135 |
| Triazole C-substituted | - | ~140 - 150 |
| -CH₂- (adjacent to triazole) | ~3.0 - 3.3 (t) | ~25 - 30 |
| -CH₂- (adjacent to C=O) | ~2.7 - 2.9 (t) | ~30 - 35 |
| -COOCH₃ | ~3.7 (s) | ~52 |
| C=O | - | ~172 - 174 |
Note: The expected chemical shifts are approximate and can vary depending on the solvent, concentration, and specific tautomeric form present.
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the principal functional groups within a molecule by measuring the absorption of infrared radiation. In the structural analysis of this compound and its derivatives, IR spectroscopy provides crucial information about the presence of the ester and triazole moieties.
The key functional groups in this compound give rise to characteristic absorption bands in the IR spectrum. The ester group is identifiable by a strong C=O stretching vibration, typically observed in the range of 1735-1750 cm⁻¹. Another significant band for the ester is the C-O stretching vibration, which appears in the 1150-1300 cm⁻¹ region.
The triazole ring and the propanoate chain also exhibit distinct vibrational modes. The N-H stretching of the triazole ring is expected as a broad band around 3200-3500 cm⁻¹, indicative of hydrogen bonding. The C-H stretching vibrations of the aliphatic methylene groups in the propanoate chain are typically found between 2850 and 3000 cm⁻¹. mdpi.com The C=N and N=N stretching vibrations within the 1,2,3-triazole ring generally appear in the 1400-1650 cm⁻¹ region. mdpi.com For instance, related triazole derivatives show C=N stretching absorptions around 1496 cm⁻¹ and 1603 cm⁻¹. mdpi.comrdd.edu.iq
A summary of the expected characteristic IR absorption bands is presented in the table below.
| Functional Group | Type of Vibration | Expected Absorption Range (cm⁻¹) |
| N-H (Triazole) | Stretching | 3200 - 3500 (broad) |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=O (Ester) | Stretching | 1735 - 1750 |
| C=N, N=N (Triazole Ring) | Stretching | 1400 - 1650 |
| C-O (Ester) | Stretching | 1150 - 1300 |
These characteristic frequencies allow for the rapid confirmation of the molecular backbone and the key functional groups present in derivatives of this compound.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds, providing highly accurate mass measurements that allow for the determination of elemental compositions. For derivatives of this compound, HRMS is employed to unequivocally confirm their molecular formulas.
Unlike low-resolution mass spectrometry, which provides nominal integer masses, HRMS can measure mass-to-charge ratios (m/z) to four or more decimal places. This precision makes it possible to distinguish between molecules that have the same nominal mass but different elemental formulas. The molecular formula for this compound is C₆H₉N₃O₂. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915), the theoretical monoisotopic mass of the neutral molecule can be calculated with high precision.
The protonated molecule, [M+H]⁺, is commonly observed in techniques like electrospray ionization (ESI). The experimental m/z value obtained from HRMS is compared against the calculated theoretical value. A match within a narrow tolerance (typically < 5 ppm) provides strong evidence for the proposed elemental composition, thereby validating the molecular formula of the synthesized compound. This technique is routinely used in the characterization of new 1,2,3-triazole derivatives. mdpi.com
| Species | Molecular Formula | Calculated m/z |
| [M+H]⁺ | [C₆H₁₀N₃O₂]⁺ | 170.0768 |
| [M+Na]⁺ | [C₆H₉N₃O₂Na]⁺ | 192.0587 |
The precise mass determination by HRMS, in conjunction with data from other spectroscopic methods like NMR and IR, provides a comprehensive and unambiguous structural confirmation of the target molecule and its derivatives.
Investigation of Annular Prototropic Tautomerism in Triazole Ring Systems
The 1,2,3-triazole ring system exhibits annular prototropic tautomerism, a phenomenon where a proton can migrate between the nitrogen atoms of the heterocyclic ring, resulting in a dynamic equilibrium of two or more structural isomers. nih.gov For a monosubstituted 1H-1,2,3-triazole such as this compound, the proton on the triazole ring can exist on any of the three nitrogen atoms.
This leads to three possible tautomeric forms:
1H-tautomer: The proton is attached to the N1 nitrogen.
2H-tautomer: The proton is attached to the N2 nitrogen.
3H-tautomer: The proton is attached to the N3 nitrogen.
In the case of 4- or 5-substituted 1,2,3-triazoles, the 1H- and 3H- forms are distinct isomers. The relative stability and population of these tautomers in solution depend on several factors, including the nature and position of substituents on the ring, the solvent polarity, temperature, and pH. Studies have shown that for the parent 1,2,3-triazole, the 2H-tautomer is the major form in aqueous solution. wikipedia.orgrsc.org This preference is often attributed to the minimization of lone-pair repulsion. rsc.org The conformational analysis of functionalized 1,2,3-triazoles often reveals a dynamic equilibrium between these tautomeric forms, which can be investigated using techniques like NMR spectroscopy. nih.gov
Structural Correlations with Electronic Delocalization within the Triazole Ring
The 1,2,3-triazole ring is an aromatic heterocycle, characterized by a cyclic, planar structure with a delocalized π-electron system containing six electrons, which satisfies Hückel's rule for aromaticity. wikipedia.orgreddit.com This electronic delocalization is a key feature of its structure and reactivity, and it can be observed through the analysis of bond lengths within the ring.
In a fully localized system, one would expect distinct single and double bonds. However, X-ray crystallographic studies of 1,2,3-triazole derivatives reveal intermediate bond lengths, which is indicative of significant π-electron delocalization. For example, in one study of a tri-substituted 1,2,3-triazole, the formal N=N double bond (N2–N3) was found to be lengthened (1.306 Å), while the formal N–N single bond (N1–N2) was shortened (1.341 Å) compared to standard values. iucr.org Similarly, the C–N and C–C bonds within the ring also show lengths that are intermediate between typical single and double bonds. iucr.org
Reactivity and Detailed Reaction Mechanisms of Methyl 3 1h 1,2,3 Triazol 5 Yl Propanoate Scaffolds
Mechanistic Insights into 1,3-Dipolar Cycloaddition Reactions Forming the Triazole Ring
The cornerstone of 1,2,3-triazole synthesis is the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide (B81097) and an alkyne. wikipedia.orgnih.gov This reaction can proceed thermally, often resulting in a mixture of 1,4- and 1,5-disubstituted regioisomers. nih.gov However, the development of metal-catalyzed versions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the ruthenium(II)-catalyzed azide-alkyne cycloaddition (RuAAC), has provided remarkable control over regioselectivity. nih.gov
The CuAAC, famously termed a "click reaction," almost exclusively yields the 1,4-disubstituted 1,2,3-triazole. nih.govnih.gov The mechanism is believed to involve the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner. nih.gov Conversely, the RuAAC typically affords the 1,5-disubstituted regioisomer. nih.gov The formation of "Methyl 3-(1H-1,2,3-triazol-5-yl)propanoate" specifically points towards a reaction pathway that favors the 1,5-disubstitution pattern, likely involving a ruthenium catalyst or a thermal cycloaddition where the electronic and steric properties of the reactants direct this regiochemical outcome.
The general mechanism for a 1,3-dipolar cycloaddition is a concerted process involving a 4π electron component (the azide) and a 2π electron component (the alkyne). nih.govyoutube.com The frontier molecular orbitals (HOMO of one reactant and LUMO of the other) interact to form the new five-membered ring in a single step. nih.gov
Table 1: Comparison of Catalyzed vs. Thermal 1,3-Dipolar Cycloadditions
| Feature | Thermal Cycloaddition | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |
| Regioselectivity | Often yields mixtures of 1,4- and 1,5-isomers | Highly selective for 1,4-isomers | Highly selective for 1,5-isomers |
| Reaction Conditions | Often requires elevated temperatures | Mild conditions, often room temperature | Varies, but generally mild |
| Mechanism | Concerted [3+2] cycloaddition | Stepwise, involves copper intermediates | Complex, involves ruthenacycle intermediates |
| "Click Chemistry" | No | Yes | No |
Pathways for Palladium-Catalyzed Reactions Involving the Triazole and Ester Moieties
The 1,2,3-triazole ring within the "this compound" scaffold can participate in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for carbon-carbon and carbon-heteroatom bond formation, allowing for further functionalization of the molecule. nih.govacs.org A common strategy involves the direct C-H arylation of the triazole ring. rsc.orgacs.org
The mechanism for direct arylation typically involves a concerted metalation-deprotonation (CMD) pathway. rsc.org In this process, the palladium catalyst coordinates to the triazole ring, followed by the cleavage of a C-H bond, often at the C-5 position, to form a palladacycle intermediate. This intermediate then undergoes oxidative addition with an aryl halide, followed by reductive elimination to yield the C-5 arylated triazole and regenerate the palladium catalyst. rsc.org The choice of ligand on the palladium catalyst is crucial for the efficiency and selectivity of these reactions. nih.govresearchgate.net
While the ester moiety is generally less reactive in palladium-catalyzed cross-coupling reactions compared to aryl halides, it is not entirely inert. Under specific conditions, the C-O bond of the ester could potentially be activated for certain transformations, although this is less common for simple methyl esters.
Table 2: Key Steps in Palladium-Catalyzed C-H Arylation of 1,2,3-Triazoles
| Step | Description |
| 1. Catalyst Activation | Formation of the active Pd(0) species. |
| 2. C-H Activation | Coordination of the triazole to the palladium center and subsequent C-H bond cleavage, often via a concerted metalation-deprotonation (CMD) mechanism, to form a palladacycle. |
| 3. Oxidative Addition | The aryl halide adds to the palladium center, increasing its oxidation state. |
| 4. Reductive Elimination | The new C-C bond is formed, releasing the arylated triazole product and regenerating the Pd(0) catalyst. |
Oxidation and Reduction Reactions of the Triazole and Propanoate Functionalities
The 1,2,3-triazole ring is generally considered to be a stable aromatic system and is relatively resistant to oxidation and reduction under mild conditions. However, under more forcing conditions, these transformations can occur. Strong oxidizing agents can potentially lead to ring cleavage. Conversely, reduction of the triazole ring is also challenging but can be achieved under specific catalytic hydrogenation conditions, which may lead to the formation of non-aromatic nitrogen-containing heterocycles.
The methyl propanoate side chain is more susceptible to certain oxidation and reduction reactions. The methylene (B1212753) groups adjacent to the ester and the triazole ring can be sites for oxidation. For instance, atmospheric oxidation of methyl propanoate can be initiated by hydroxyl radicals, leading to a variety of degradation products. researchgate.netresearchgate.net
Reduction of the ester group can be readily achieved using standard reducing agents such as lithium aluminum hydride (LiAlH₄) to yield the corresponding primary alcohol, 3-(1H-1,2,3-triazol-5-yl)propan-1-ol. This transformation provides a route to further derivatization of the side chain.
Nucleophilic and Electrophilic Substitution Reactions on the Triazole Ring
The 1,2,3-triazole ring can undergo both nucleophilic and electrophilic substitution reactions, although its reactivity is influenced by the substituents present. The C-5 position of the triazole ring is often susceptible to deprotonation, making it a site for electrophilic attack. acs.org This indicates that the C-5 proton is somewhat acidic and can be removed by a strong base to generate a triazolide anion, which can then react with various electrophiles.
Nucleophilic substitution on the triazole ring is less common unless a suitable leaving group is present. For instance, a halogenated 1,2,3-triazole can undergo nucleophilic substitution. rsc.orgresearchgate.net The presence of an electron-withdrawing group at another position on the ring can facilitate such reactions. researchgate.net The nucleophilicity of the nitrogen atoms in the triazole ring is also a key aspect of its reactivity, with the N-1 and N-2 positions being potential sites for alkylation or other reactions with electrophiles. youtube.com
Table 3: Reactivity of the 1,2,3-Triazole Ring
| Reaction Type | Position(s) | Influencing Factors |
| Electrophilic Substitution | C-5 | Acidity of the C-H bond, presence of activating groups. |
| Nucleophilic Substitution | C-4, C-5 | Presence of a good leaving group (e.g., halogen), presence of electron-withdrawing groups. |
| N-Alkylation | N-1, N-2, N-3 | Nature of the electrophile, reaction conditions. |
Ring-Opening and Recyclization Mechanisms in Triazole Systems
While 1,2,3-triazoles are generally stable, they can undergo ring-opening and recyclization reactions under certain conditions, such as thermal or photochemical stimuli, or in the presence of specific reagents. wikipedia.orgresearchgate.net One notable rearrangement is the Dimroth rearrangement, which involves the isomerization of 1-substituted-1,2,3-triazoles. This typically occurs under thermal conditions and involves a ring-opening to a diazo intermediate, followed by recyclization. wikipedia.org
Metal-catalyzed ring-opening of triazoles has also been reported, often leading to the formation of metal-stabilized carbene intermediates that can be trapped to form new heterocyclic systems. researchgate.net Furthermore, some triazole derivatives can undergo ring-opening upon reaction with nucleophiles, leading to linear intermediates that may subsequently recyclize to form different heterocyclic structures. asu.edu.eg
Acid-Catalyzed and Base-Catalyzed Transformations of the Ester Group and Triazole
The methyl ester group of "this compound" is susceptible to both acid- and base-catalyzed hydrolysis.
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the ester undergoes saponification. The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to regenerate the carbonyl group and eliminate the methoxide (B1231860) ion. The methoxide ion, being a strong base, then deprotonates the newly formed carboxylic acid to yield the carboxylate salt and methanol (B129727).
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is first protonated, which activates the carbonyl carbon towards nucleophilic attack by a water molecule. This leads to a tetrahedral intermediate. A proton transfer then occurs, followed by the elimination of a molecule of methanol to give the protonated carboxylic acid. Finally, deprotonation of the carboxylic acid yields the final product and regenerates the acid catalyst.
The 1,2,3-triazole ring itself is generally stable to a wide range of pH. However, strong acidic or basic conditions could potentially lead to protonation or deprotonation of the ring nitrogens, which might influence its reactivity in subsequent reactions.
Advanced Applications of Methyl 3 1h 1,2,3 Triazol 5 Yl Propanoate Derivatives in Contemporary Research
Medicinal Chemistry and Drug Discovery Research (Excluding Clinical Applications)
The 1,2,3-triazole core is a privileged structure in medicinal chemistry, and derivatives of methyl 3-(1H-1,2,3-triazol-5-yl)propanoate are actively being explored for their therapeutic potential. The ease of synthesis, often through "click chemistry," allows for the rapid generation of diverse molecular architectures for biological screening.
Design and Synthesis of Triazole-Based Ligands for Molecular Targets
The design and synthesis of 1,2,3-triazole-based ligands are central to the discovery of new drug candidates. The triazole ring can act as a rigid linker connecting two pharmacophores, leading to the creation of innovative bifunctional drugs researchgate.net. The synthesis of these ligands often involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, which allows for the reliable and specific formation of 1,4-disubstituted 1,2,3-triazoles researchgate.net. This methodology is highly efficient and compatible with a wide range of functional groups, enabling the creation of large libraries of compounds for high-throughput screening.
For instance, novel 1,4-disubstituted 1,2,3-triazole derivatives have been synthesized and evaluated for their potential as lung and prostate cancer inhibitors. These syntheses are often one-pot procedures utilizing copper nanoparticles to catalyze the azide-alkyne click reaction nih.gov. The versatility of this synthetic approach allows for the incorporation of various substituents on the triazole ring, which is crucial for tuning the ligand's affinity and selectivity for its molecular target.
In Vitro Enzyme Inhibition Studies (e.g., Carbonic Anhydrase, Kinases, VEGFR2)
Derivatives of 1,2,3-triazoles have demonstrated significant inhibitory activity against a variety of enzymes implicated in disease.
Carbonic Anhydrase Inhibition: The tumor-associated carbonic anhydrase (CA) isoforms IX and XII are key targets in cancer therapy. The 1,2,3-triazole scaffold is a promising framework for developing selective inhibitors of these enzymes nih.gov. The ease of synthesis via click reactions facilitates the exploration of structure-activity relationships (SAR) to enhance potency and selectivity nih.gov. Novel 1,2,3-triazole benzenesulfonamide derivatives have been designed and shown to be potent inhibitors of hCA IX and XII, with some compounds exhibiting greater potency than the standard drug Acetazolamide (AAZ) nih.gov. Studies on 1H-1,2,3-triazole analogs have also revealed moderate inhibitory potential against carbonic anhydrase-II frontiersin.org.
Kinase Inhibition: Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors are a major focus of drug discovery. The 1,2,3-triazole moiety has been incorporated into various kinase inhibitor scaffolds. For example, 1,4-disubstituted 1,2,3-triazoles have been designed and synthesized as potential Src kinase inhibitors nih.gov. Additionally, novel hybrids of 1,2,3-triazoles with coumarins and glycosides have been investigated as inhibitors of EGFR, VEGFR-2, and CDK-2 mdpi.com.
VEGFR2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. A novel series of 1,2,3-triazole/1,2,4-oxadiazole hybrids has been developed as dual inhibitors of EGFR and VEGFR-2, showing significant antiproliferative action nih.gov. These compounds have demonstrated potent inhibition of VEGFR-2, with some derivatives exhibiting IC50 values in the low nanomolar range nih.gov.
Table 1: Examples of 1,2,3-Triazole Derivatives as Enzyme Inhibitors
| Compound Class | Target Enzyme | Key Findings |
|---|---|---|
| 1,2,3-Triazole Benzenesulfonamides | Carbonic Anhydrase IX and XII | Potent inhibition, with some derivatives surpassing the standard drug Acetazolamide. |
| 1,4-Disubstituted 1,2,3-Triazoles | Src Kinase | Identified as potential inhibitors through molecular docking and in vitro assays. |
| 1,2,3-Triazole/1,2,4-Oxadiazole Hybrids | VEGFR-2 and EGFR | Act as dual inhibitors with significant antiproliferative activity. |
Investigation of Biological Activities in Cell-Based Assays (e.g., Anticancer, Antibacterial) with Focus on Mechanism of Action
Anticancer Activity: The anticancer potential of 1,2,3-triazole derivatives is a major area of research. These compounds have been shown to exert their effects through various mechanisms of action. For instance, some 1,2,3-triazole-containing chalcone derivatives exhibit antiproliferative activity against lung cancer cells nih.gov. The mechanism of action for some of these compounds involves the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest researchgate.netbiointerfaceresearch.com. For example, certain gefitinib-1,2,3-triazole derivatives have been shown to trigger apoptosis and arrest the cell cycle at the G2/M phase in HeLa cells researchgate.net. Novel 1,2,3-triazole carboxamide derivatives have also displayed significant anticancer activity against various cancer cell lines, with molecular docking studies suggesting strong binding to EGFR and CDK4-Cyclin D3 ijpsdronline.com.
Antibacterial Activity: With the rise of antibiotic resistance, there is an urgent need for new antibacterial agents. The 1,2,3-triazole scaffold is being explored for its potential in this area. Compounds containing this moiety have shown activity against both Gram-positive and Gram-negative bacteria ijpsjournal.comnih.govfrontiersin.org. The mechanism of action is believed to involve the disruption of essential bacterial processes. For example, some 1,2,4-triazole derivatives have been shown to inhibit bacterial growth, and their mechanism is under investigation nih.govchemmethod.com. The versatility of the triazole ring allows for its conjugation with other heterocyclic groups to enhance antibacterial efficacy ijpsjournal.com.
Table 2: Biological Activities of 1,2,3-Triazole Derivatives in Cell-Based Assays
| Biological Activity | Cell Line/Organism | Mechanism of Action Highlights |
|---|---|---|
| Anticancer | A549 (Lung), HeLa (Cervical), PANC-1 (Pancreatic), HCT-116 (Colon) | Induction of apoptosis, cell cycle arrest, inhibition of key cancer-related enzymes (e.g., EGFR, CDK4). |
| Antibacterial | Staphylococcus aureus, Pseudomonas aeruginosa | Inhibition of bacterial growth; specific mechanisms are under active investigation. |
Exploration of Triazole Scaffolds in Proteolysis-Targeting Chimeras (PROTACs)
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induces the degradation of target proteins. A PROTAC is a heterobifunctional molecule composed of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The 1,2,3-triazole ring has emerged as a valuable component in the linker of PROTACs nih.govnih.gov. Its inclusion is often facilitated by click chemistry, which allows for the rapid and efficient synthesis of PROTAC libraries nih.govcell.comexplorationpub.com.
The triazole moiety offers several advantages in PROTAC design. It provides a rigid and stable connection between the two ligands, which can be crucial for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The polarity and hydrogen bonding capabilities of the triazole can also influence the physicochemical properties and cell permeability of the PROTAC. The length and composition of the linker are critical for optimal degradation activity, and the use of triazoles allows for precise control over these parameters nih.gov. Several studies have reported the successful use of triazole-based linkers in the development of potent and selective PROTACs for various protein targets researchgate.net.
Structure-Activity Relationship (SAR) Studies for Rational Compound Design
Structure-activity relationship (SAR) studies are fundamental to the process of rational drug design, providing insights into how chemical structure influences biological activity. For 1,2,3-triazole derivatives, SAR studies have been instrumental in optimizing their potency and selectivity as enzyme inhibitors and anticancer agents.
Bioisosteric Replacement Strategies Using the 1,2,3-Triazole Ring
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a widely used strategy in medicinal chemistry to improve the potency, selectivity, and pharmacokinetic properties of a drug candidate. The 1,2,3-triazole ring is a versatile bioisostere and has been successfully used to replace various functional groups, including amide bonds, ester bonds, and carboxylic acids researchgate.netunimore.itresearchgate.net.
The 1,4-disubstituted 1,2,3-triazole can mimic the trans-amide bond, offering a more stable alternative that is resistant to enzymatic hydrolysis nih.gov. This strategy has been employed in the design of peptidomimetics and other small molecules where amide bond stability is a concern. The triazole ring can also serve as a bioisostere for an ester group, again providing enhanced metabolic stability researchgate.netunimore.it. Furthermore, the 1,2,3-triazole nucleus has been explored as a bioisostere for carboxylic acids, offering a way to modulate the acidity and polarity of a molecule while maintaining key interactions with the biological target unimore.it. The successful application of the 1,2,3-triazole ring as a bioisostere has led to the discovery of potent and selective inhibitors for various targets, including HIV-1 Vif nih.gov.
Materials Science and Supramolecular Chemistry
The unique structural and electronic characteristics of the 1,2,3-triazole ring make it a valuable component in the design of advanced materials. Derivatives of this compound are being explored for their potential in creating novel energetic materials, constructing complex supramolecular architectures, functionalizing nanomaterials, and developing advanced polymers.
Development of Novel Energetic Materials
The high nitrogen content and thermodynamic stability of the triazole ring are key features that make its derivatives attractive for the development of energetic materials. The introduction of nitro groups onto the triazole ring is a common strategy to enhance the energetic properties of these compounds. The aromatic nature of the triazole ring contributes to the thermal stability of the resulting energetic materials, a critical factor for their safe handling and storage nih.gov.
Research in this area has focused on the synthesis of N-substituted 4(5)-nitro-1,2,3-triazoles, which have shown promise as energetic materials nih.gov. While direct studies on the nitration of this compound are not extensively documented in the reviewed literature, the established reactivity of the triazole ring suggests that it could serve as a precursor for such energetic compounds. The propanoate side chain could be further modified to introduce additional energetic functionalities or to tune the physical properties of the resulting materials. The synthesis of these materials often involves the alkylation of 4(5)-nitro-1,2,3-triazole in basic media, leading to the formation of various N-substituted isomers nih.gov.
The performance of these energetic materials is often evaluated based on their density, enthalpy of formation, and detonation velocity and pressure. For instance, triazene-bridged energetic materials based on nitrotriazole have been synthesized and characterized, showing high thermal stabilities and positive heats of formation rsc.orgresearchgate.net. The calculated detonation velocities and pressures of these materials are comparable to those of established energetic compounds rsc.orgresearchgate.net.
Construction of Supramolecular Architectures and Host-Guest Systems
The ability of the 1,2,3-triazole ring to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an excellent building block for the construction of supramolecular architectures and host-guest systems researchgate.net. The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, while the ring itself can engage in π-stacking interactions with other aromatic systems.
The study of such crystal structures provides valuable insights into the principles of molecular recognition and self-assembly, which are crucial for the design of new materials with tailored properties. The specific arrangement of molecules in the crystal lattice can influence properties such as solubility, melting point, and even biological activity.
Functionalization of Nanomaterials (e.g., Carbon Nanoparticles, Metal Oxide Nanoparticles)
The functionalization of nanomaterials with organic molecules is a powerful strategy to tailor their properties for specific applications. The triazole moiety, often synthesized via "click chemistry," is a popular choice for surface modification due to its high efficiency and selectivity. The ester group in this compound can also serve as a versatile handle for covalent attachment to the surface of nanomaterials.
For instance, triazole-ester modified silver nanoparticles have been synthesized and used as colorimetric sensors for the detection of metal ions bohrium.com. In this approach, an ester group is attached to the surface of silver nanoparticles through a click reaction, resulting in the formation of triazole-ester modified nanoparticles bohrium.com. The ester groups can enhance the stability of the nanoparticles in solution due to their hydrophilic nature bohrium.com. This example highlights the potential of using molecules with both triazole and ester functionalities, such as this compound, for the surface modification of metal nanoparticles.
Similarly, carbon nanoparticles, such as carbon quantum dots (CQDs), can be functionalized with triazole derivatives to enhance their properties for biomedical applications nih.gov. The surface functionalization of CQDs with triazoles can be achieved through various covalent and non-covalent methods and can be used to improve their biocompatibility, targeting specificity, and therapeutic efficacy nih.gov. The carboxyl group that can be obtained from the hydrolysis of the ester in this compound is also a common functional group for the surface modification of iron oxide nanoparticles for bio-applications rsc.org.
Exploration in Polymer Chemistry for Advanced Materials (General)
The 1,2,3-triazole ring is increasingly being incorporated into polymer backbones to create materials with unique properties. The "click" reaction between azides and alkynes to form triazoles is a highly efficient polymerization method, allowing for the synthesis of well-defined polymers with controlled architectures.
Research has demonstrated the synthesis of dense 1,2,3-triazole polymers that are soluble in common organic solvents mdpi.com. In one study, a monomer containing a t-butyl ester, t-butyl 4-azido-5-hexynoate, was polymerized via both copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and Huisgen cycloaddition mdpi.com. The resulting polymers, rich in 1,2,3-triazole units, exhibited good solubility due to the presence of the t-butyl ester side chains mdpi.com. This suggests that this compound, with its methyl ester side chain, could also be a potential monomer or comonomer for the synthesis of functional polymers. The ester group could be retained in the final polymer to influence its physical properties or could be hydrolyzed to a carboxylic acid for further post-polymerization modification.
The incorporation of triazole and ester groups into polymers can lead to materials with enhanced thermal stability, improved mechanical properties, and specific functionalities for applications in areas such as drug delivery, coatings, and membranes.
Agrochemical Research (Excluding Environmental Impact and Safety)
The triazole scaffold is a well-established pharmacophore in agrochemical research, with many commercially successful fungicides and plant growth regulators containing this heterocyclic ring. The unique biological activities of triazole derivatives are attributed to their ability to interact with key enzymes in target organisms.
Design and Synthesis of Novel Plant Regulators and Bioactive Agrochemicals
Derivatives of 1,2,3-triazole are being actively investigated for their potential as novel plant regulators and bioactive agrochemicals. The synthesis of new triazole-containing compounds often involves the modification of the substituents on the triazole ring to optimize their biological activity and selectivity.
For example, a series of novel eugenol derivatives containing a 1,2,3-triazole moiety were synthesized and showed significant antifungal activity against Colletotrichum gloeosporioides, the causative agent of papaya anthracnose acs.org. The synthesis involved a copper(I)-catalyzed azide-alkyne cycloaddition reaction to link the eugenol and triazole moieties acs.org. This approach of combining a known bioactive natural product with a triazole ring is a common strategy in the design of new agrochemicals.
Furthermore, 1,2,3-triazole hydrazide derivatives have been prepared and screened for their antifungal activity against various phytopathogenic fungi nih.gov. Some of these compounds exhibited potent activity in both in vitro and in vivo tests, suggesting that the combination of the 1,2,3-triazole and hydrazide moieties could be a promising scaffold for new fungicides nih.gov.
While direct studies on the agrochemical applications of this compound are not prevalent in the reviewed literature, its structure presents several opportunities for derivatization. The propanoate side chain could be converted to a hydrazide, an amide, or other functional groups to create a library of new compounds for biological screening. The triazole ring itself could be further substituted to fine-tune the biological activity of the resulting molecules. The development of new and effective agrochemicals is crucial for ensuring food security, and the versatile chemistry of triazole derivatives makes them an important class of compounds in this endeavor.
Analytical Chemistry Method Development
Derivatives of this compound are finding utility in the advancement of analytical chemistry, particularly in the development of specialized chemosensors and sophisticated separation techniques. The unique electronic and structural characteristics of the 1,2,3-triazole ring are central to these applications.
Development of Chemosensors and Recognition Elements Utilizing Triazole Moieties
The 1,2,3-triazole moiety, a core component of this compound, is a highly valuable building block in the design of chemosensors. nih.govresearchgate.netacs.org These synthetic compounds are engineered to selectively bind with specific analytes and produce a detectable signal, such as a change in color or fluorescence. nih.govacs.org The utility of the triazole ring in this context stems from its distinct features, including a significant dipole moment and the presence of nitrogen atoms that can act as hydrogen bond donors or acceptors, as well as coordination sites for metal ions. journalijsra.com
Derivatives of this compound can be functionalized to create sophisticated recognition elements for a variety of analytes, including metal cations and anions. nih.govresearchgate.netjournalijsra.com The propanoate ester group serves as a convenient handle for chemical modification, allowing for the attachment of fluorophores or chromophores. When the triazole-containing recognition element binds to a target analyte, the photophysical properties of the attached signaling unit can be altered, leading to an observable response. researchgate.net
The "click chemistry" approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a common and efficient method for synthesizing these functionalized 1,2,3-triazole derivatives. researchgate.net This reaction's reliability and specificity allow for the modular construction of complex sensor molecules. researchgate.net For instance, a derivative of this compound could be synthesized to incorporate a fluorescent group. The binding of a specific metal ion to the triazole ring could then either enhance or quench the fluorescence, providing a clear signal for the presence of the ion. researchgate.net
The table below summarizes the key characteristics of triazole moieties that are exploited in chemosensor development.
| Feature of 1,2,3-Triazole Moiety | Role in Chemosensor Function | Potential Analyte Classes |
| Nitrogen atoms as coordination sites | Bind to metal ions through coordinate bonds, leading to changes in electronic properties. | Metal cations (e.g., Cu²⁺, Hg²⁺, Al³⁺) |
| Hydrogen bonding capability | Form selective hydrogen bonds with anions or other neutral molecules. | Anions (e.g., F⁻, CN⁻), small organic molecules |
| High dipole moment | Contributes to the overall polarity and binding affinity of the recognition site. | Polar analytes |
| Chemical stability and inertness | Provides a robust scaffold that is resistant to degradation under various conditions. | Various |
| Facile functionalization via "click chemistry" | Allows for the straightforward attachment of signaling units (fluorophores, chromophores). | Broad applicability |
Advanced Separation and Purification Techniques for Complex Mixtures
The purification of this compound and its derivatives from complex reaction mixtures is crucial for their application in research. While traditional methods like column chromatography are effective, more advanced techniques are being developed to improve efficiency, reduce solvent consumption, and handle trace-level concentrations. journalijsra.com
Ultrasound-Assisted Dispersive Solid-Phase Extraction (UA-DSPE) is a modern method that has been successfully applied to the extraction of triazole compounds from various matrices. nih.gov This technique involves the dispersion of a solid sorbent material into the sample solution, aided by ultrasonication. The high surface area of the dispersed sorbent allows for rapid and efficient adsorption of the target analytes. For the purification of a compound like this compound, a sorbent with an affinity for the triazole ring or the propanoate group could be custom-designed. The process is characterized by its speed, low solvent usage, and high enrichment factors. nih.gov
Effervescence-Assisted Liquid-Liquid Microextraction (EA-LLME) is another innovative technique suitable for the separation of triazole derivatives. acs.org In this method, a small volume of an extraction solvent, such as a ternary deep eutectic solvent, is dispersed into the aqueous sample. The dispersion is facilitated by the in-situ generation of gas bubbles, typically from the reaction of sodium bicarbonate with an acid. This creates a large interfacial area between the extraction solvent and the sample, promoting rapid mass transfer of the analyte. The method is environmentally friendly due to the minimal use of organic solvents and offers high enrichment factors for trace-level analysis. acs.org
The table below compares these advanced separation techniques with conventional column chromatography for the purification of triazole derivatives.
These advanced analytical methods underscore the ongoing innovation in the separation and detection of specialized chemical compounds like this compound and its derivatives, paving the way for their more effective use in contemporary research.
Future Research Directions and Emerging Opportunities
Integration of Artificial Intelligence and Machine Learning in Triazole Design and Synthesis
Furthermore, AI can significantly enhance the synthesis process. Predictive models can be developed to determine the optimal reaction conditions—including catalysts, solvents, and temperatures—for producing specific triazole regioisomers, thereby increasing yield and reducing experimental costs. By analyzing vast amounts of reaction data, machine learning can help chemists overcome challenges in synthesizing complex, highly functionalized triazoles derived from the Methyl 3-(1H-1,2,3-triazol-5-yl)propanoate scaffold.
Discovery of Novel Catalytic Systems for Enhanced Regio- and Stereoselectivity
The synthesis of 1,2,3-triazoles, famously achieved through the Huisgen 1,3-dipolar cycloaddition, has been transformed by the introduction of metal catalysts. frontiersin.org Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," predominantly yields 1,4-disubstituted triazoles. frontiersin.orgnih.gov However, to synthesize the 1,5-disubstituted isomer, as seen in this compound, alternative catalytic systems are required. Ruthenium-catalyzed reactions (RuAAC) are known to favor the 1,5-regioisomer, but the future lies in discovering a broader range of catalysts that are more efficient, cost-effective, and environmentally benign. acs.orgmdpi.com
Future research will focus on developing novel catalytic systems using earth-abundant metals like iron and nickel, or even metal-free organocatalysts, to achieve high regio- and stereoselectivity. mdpi.comresearchgate.net The goal is to create a versatile toolbox of catalysts that allows chemists to selectively synthesize any desired triazole isomer under mild conditions. mdpi.com For instance, the development of catalysts that can control the regioselectivity in reactions involving internal alkynes remains a significant challenge and a key area of exploration. acs.org
Table 1: Comparison of Catalytic Systems for Azide-Alkyne Cycloaddition
| Catalyst Type | Predominant Regioisomer | Key Advantages | Future Research Focus |
|---|---|---|---|
| Copper (Cu) | 1,4-disubstituted | High efficiency, mild conditions, wide substrate scope (Click Chemistry). frontiersin.org | Developing ligands to steer selectivity towards 1,5-isomers; recyclable and heterogeneous catalysts. |
| Ruthenium (Ru) | 1,5-disubstituted | Excellent selectivity for 1,5-isomers, complementary to CuAAC. mdpi.com | Lowering catalyst loading, expanding substrate scope, improving cost-effectiveness. |
| Iron (Fe) | 1,5-disubstituted | Earth-abundant, low cost, low toxicity. mdpi.comresearchgate.net | Improving reaction efficiency and broadening applicability across diverse substrates. |
| Nickel (Ni) | 1,5-disubstituted | High regioselectivity, can be performed in open air and water. mdpi.com | Understanding the reaction mechanism to optimize performance and expand use. |
| Organocatalysts (e.g., DBU) | Varies (often 1,4,5-trisubstituted) | Metal-free, avoids toxic metal contamination, green chemistry approach. nih.gov | Enhancing reaction rates and achieving high regioselectivity for simpler substitution patterns. |
Expansion of Multicomponent Reaction Methodologies for Diverse Triazole Derivatives
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient for generating chemical diversity. nih.govmdpi.com Expanding MCR methodologies is a significant opportunity for creating libraries of novel triazole derivatives based on the this compound structure. By varying the starting materials—the azide (B81097), the alkyne, and other components—a vast number of unique molecules can be synthesized rapidly. nih.govorganic-chemistry.org
Future work in this area will focus on designing new MCRs that allow for the one-pot synthesis of fully substituted or "fully decorated" 1,2,3-triazoles. acs.orgbeilstein-journals.org These complex triazoles are of particular interest in medicinal chemistry due to their potential for intricate interactions with biological targets. researchgate.net Developing MCRs that are highly regioselective and can build upon the propanoate side chain of the target molecule will enable the creation of sophisticated compounds for high-throughput screening in drug discovery programs.
Deeper Exploration of Molecular Mechanism of Action in Biological Systems (In Vitro and Theoretical)
Derivatives of 1,2,3-triazole have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. tandfonline.commdpi.comnih.govdovepress.com However, for many of these compounds, the precise molecular mechanism of action remains unclear. A crucial future direction is the use of advanced in vitro techniques and theoretical modeling to elucidate how these molecules interact with biological systems.
Starting with a simple scaffold like this compound, researchers can systematically modify its structure and evaluate the biological effects of these changes. In vitro assays can pinpoint specific cellular targets, such as enzymes or receptors. nih.govnih.gov Concurrently, theoretical approaches like molecular docking and molecular dynamics simulations can predict binding modes and affinities, providing insights into the structural basis of their activity. nih.govpensoft.net This synergistic approach will not only explain the bioactivity of existing compounds but also guide the rational design of next-generation therapeutic agents with improved potency and selectivity. dovepress.com
Table 2: Reported Biological Activities of 1,2,3-Triazole Scaffolds
| Biological Activity | Description | References |
|---|---|---|
| Anticancer | Compounds have shown cytotoxicity and antiproliferative effects against various human cancer cell lines, including breast, colon, and melanoma. nih.gov | mdpi.comnih.govnih.gov |
| Antimicrobial / Antifungal | Derivatives exhibit activity against bacteria and fungi, with some showing potential as novel antibiotics or antifungal agents. mdpi.commdpi.com | mdpi.commdpi.comrjptonline.org |
| Anti-inflammatory | Certain triazole compounds can inhibit the secretion of pro-inflammatory cytokines, suggesting potential for treating inflammatory disorders. dovepress.com | dovepress.com |
| Antiviral | The triazole core is a component of several antiviral drugs and research continues into its potential against viruses like HIV. nih.gov | pensoft.netnih.gov |
| Enzyme Inhibition | Triazole derivatives have been developed as inhibitors for various enzymes, including β-D-glucosidase and dipeptidyl peptidase-4 (DPP-4), relevant to metabolic diseases. tandfonline.com | tandfonline.com |
Development of Advanced Functional Materials with Tunable Properties Derived from Triazole Structures
Beyond pharmaceuticals, the 1,2,3-triazole ring is an excellent building block for advanced functional materials due to its high stability, rigid planar structure, and ability to form strong dipole moments. scispace.comsemanticscholar.org The synthesis of poly-1,2,3-triazoles and other triazole-based materials is a rapidly growing field. scispace.comresearchgate.net
This compound, with its ester functional group, is a prime candidate for polymerization. The ester can be hydrolyzed to a carboxylic acid or converted to other functional groups, providing a handle for creating polyesters, polyamides, or other polymers. The resulting materials could have tunable properties for a wide range of applications, including:
Conducting Materials: The nitrogen-rich heterocyclic structure can be exploited in the development of anion-exchange membranes for batteries or fuel cells. researchgate.net
Chemical Sensors: Polymers incorporating the triazole moiety can be designed to interact with specific ions or molecules, forming the basis of new chemical sensors. semanticscholar.org
Nanomaterials and Drug Delivery: Triazole-based polymers can be used to create nanoparticles for controlled drug release and targeted cancer therapy. scispace.com
Future research will focus on the precise design and synthesis of these macromolecular structures to fine-tune their physical and chemical properties, leading to the creation of novel "smart" materials. scispace.comrsc.org
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
